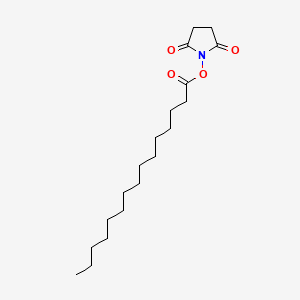

![molecular formula C9H6ClNO2 B1601589 5-氯-2-甲基-4H-苯并[d][1,3]噁嗪-4-酮 CAS No. 5627-73-6](/img/structure/B1601589.png)

5-氯-2-甲基-4H-苯并[d][1,3]噁嗪-4-酮

描述

Synthesis Analysis

The synthesis of 5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves several steps. One common approach is the condensation of 2-amino-methyl-4-methoxybenzoate with acetic anhydride , yielding a cyclic compound called 2-methyl-4,5-disubstituted-1,3-benzo-oxazine-4-one . Further reaction of this intermediate with hydrazine hydrate leads to the formation of the desired 5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one .

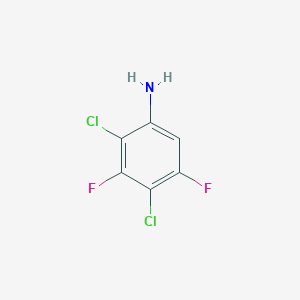

Molecular Structure Analysis

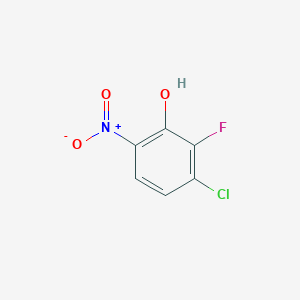

The molecular structure of 5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one consists of a chlorinated oxazinone ring fused to a benzene ring. The chlorine atom is positioned at the 5-position of the oxazinone ring, and the methyl group is attached to the benzene ring. The compound’s molecular weight is approximately 195.6 g/mol .

Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, it can participate in typical organic reactions such as nucleophilic substitutions, acylations, and cyclizations. Researchers have explored its reactivity in various contexts, including the synthesis of related quinazolinone derivatives .

Physical And Chemical Properties Analysis

科学研究应用

Antibacterial Activity

Quinazolinones, including 5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one, are potent inhibitors of bacterial growth . They have been used successfully in the treatment of tuberculosis and other infectious diseases . This compound has also been shown to inhibit the growth of some Gram-negative bacteria, such as Salmonella typhi and Escherichia coli .

Antifungal Activity

Quinazolinones and their derivatives have shown significant antifungal properties . This makes them potential candidates for the development of new antifungal drugs .

Anti-inflammatory and Analgesic Activity

Quinazolinone derivatives, including 5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one, have demonstrated anti-inflammatory and analgesic activities . This suggests their potential use in the treatment of conditions associated with inflammation and pain .

Anticonvulsant Activity

Quinazolinones have been found to possess anticonvulsant properties . This makes them potential candidates for the development of new anticonvulsant drugs .

Anticancer Activity

Quinazolinones have shown anticancer activity, suggesting their potential use in cancer treatment . The exact mechanism of their anticancer activity is still under investigation .

Anti-HIV Activity

Quinazolinones have demonstrated anti-HIV activity . This suggests their potential use in the treatment of HIV infection .

安全和危害

- Safety Information : Refer to the provided Material Safety Data Sheet (MSDS) for detailed safety precautions.

作用机制

Target of Action

Related compounds have shown potential as protease inhibitors , suggesting that this compound may also interact with proteases or similar enzymes.

Mode of Action

It’s known that the compound is synthesized through a reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . The success of this elimination process is assumed to be dependent on the availability of the unshared electron pair on N1 and its ability to align antiperiplanar to the departing alcohol .

Biochemical Pathways

Given its potential role as a protease inhibitor , it may impact pathways involving these enzymes.

Result of Action

Related compounds have demonstrated diverse biological activities, including hypolipidemic activity and inhibitory activity towards the serine protease human leukocyte elastase .

Action Environment

It’s known that the reactions to synthesize this compound were carried out under very mild conditions such as room temperature or 30°c, without the use of an inert atmosphere .

属性

IUPAC Name |

5-chloro-2-methyl-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c1-5-11-7-4-2-3-6(10)8(7)9(12)13-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONXTRAMSCAREG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=CC=C2)Cl)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499801 | |

| Record name | 5-Chloro-2-methyl-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one | |

CAS RN |

5627-73-6 | |

| Record name | 5-Chloro-2-methyl-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetic acid](/img/structure/B1601521.png)

![3-(1,4-Diazepan-1-yl)benzo[d]isothiazole](/img/structure/B1601524.png)

![[4,4'-Bipyridin]-3-amine](/img/structure/B1601526.png)

![1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1601529.png)